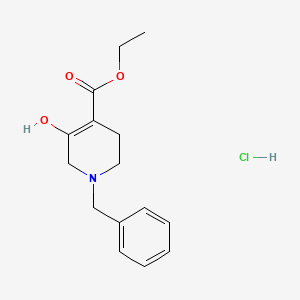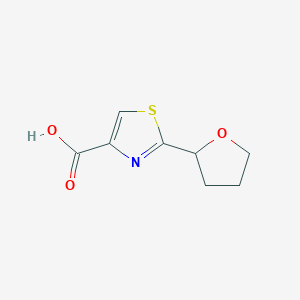
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using different methods and has been evaluated for its biological activities.
Aplicaciones Científicas De Investigación
Structural and Conformational Properties
The novel di- and tripeptide mimetics including 2-aminomethyl-1,3-oxazole-4-carboxylic acid and 2-aminomethyl-1,3-thiazole-4-carboxylic acid have been extensively studied for their structural and conformational properties. These studies, conducted through X-Ray crystal structures and ab initio calculations, reveal insights into the stability and energetics of these compounds. The conformational analysis indicates that the anti conformation is generally more stable, and provides details about the rotational barriers for conformer conversions, offering a deeper understanding of the molecular geometry and potential applications of these compounds in various fields including material science and pharmaceuticals (Kaiser et al., 2000).
Synthesis and Biological Activities
A series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and studied for their biological activities, particularly focusing on fungicidal and antivirus activities. Preliminary bioassays have shown promising results, with certain compounds exhibiting significant activity against various fungi and the Tobacco Mosaic Virus (TMV), highlighting the potential of these compounds in developing new strategies for fungi and virus control (Fengyun et al., 2015).
Heterocyclic Compound Synthesis and Antibacterial Properties
Various studies have focused on synthesizing heterocyclic compounds involving thiazole and oxazole moieties and evaluating their antibacterial properties. These compounds have been shown to exhibit significant antibacterial activity against various bacterial strains such as Staphylococcus aureus, Bacillus cereus, and Escherichia coli, among others. This research underscores the potential of thiazole and oxazole derivatives in developing new antimicrobial agents (Patel & Patel, 2015), (Cagide et al., 2015), (Sapijanskaitė-Banevič et al., 2020).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds such as (S)-methyl 2-(2, 2, 5, 5-tetramethyl-1, 3-dioxolan-4-yl)thiazole-4-carboxylic acid methyl ester and 2-(Pyrrolidinyl)thiazole-4-carboxylic acid derivatives have been explored. These studies not only provide detailed methodologies for synthesizing these compounds but also shed light on their potential applications in various fields, including pharmaceuticals and agrochemicals (Chen et al., 2013), (Stanchev et al., 1999).
Propiedades
IUPAC Name |
2-(oxolan-2-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h4,6H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZDULIBDQUOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



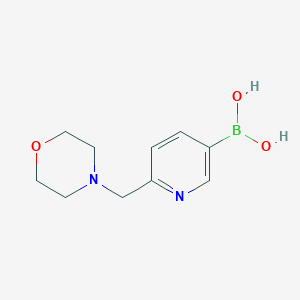
![2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1425323.png)
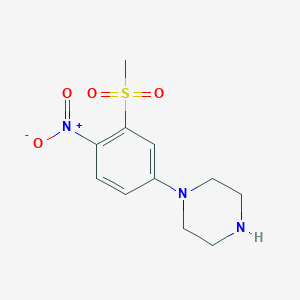

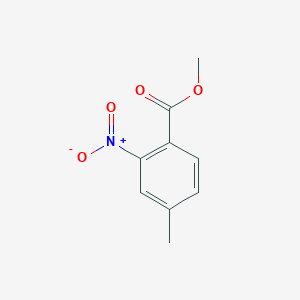
![8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one](/img/structure/B1425332.png)
![N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1425333.png)
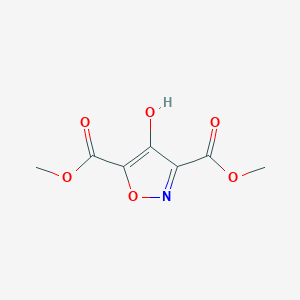
![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1425335.png)
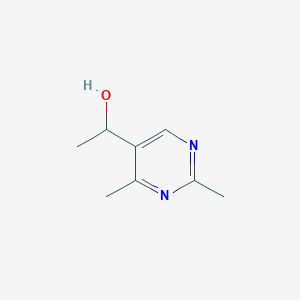


![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)
